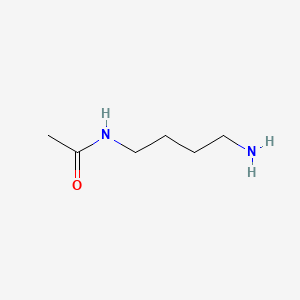

N-Acetylputrescine

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminobutyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(9)8-5-3-2-4-7/h2-5,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZGKIDSEJWEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205596 | |

| Record name | N-Acetylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylputrescine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5699-41-2, 18233-70-0 | |

| Record name | N-Acetylputrescine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5699-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Aminobutyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLPUTRESCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FTM5ZL5A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylputrescine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Function of N-Acetylputrescine in Neuronal Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the current understanding and hypothesized roles of N-Acetylputrescine (NAP) in the intricate processes of neuronal development. While direct research on the specific functions of this compound is still emerging, this document synthesizes information from related polyamines, their metabolic pathways, and analogous N-acetylated compounds to build a comprehensive overview for researchers in neuroscience and drug development. This guide details metabolic pathways, potential signaling cascades, quantitative data from related molecules, and detailed experimental protocols to facilitate further investigation into this promising area of neurobiology.

Introduction to this compound and its Metabolic Context

This compound is a mono-acetylated derivative of the diamine putrescine, a key player in the polyamine metabolic pathway. Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. In the central nervous system, the metabolism of polyamines is tightly regulated and plays a crucial role during neurogenesis and in response to neuronal stress and injury[1][2].

The formation of this compound is catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), which transfers an acetyl group from acetyl-CoA to putrescine[3]. The activity of SSAT is a critical regulatory point in polyamine homeostasis[4][5][6]. Once formed, this compound can be further metabolized. In the brain, it is a substrate for monoamine oxidase B (MAO-B), which converts it to N-acetyl-γ-aminobutyraldehyde. This intermediate is then dehydrogenated to N-acetyl-GABA and subsequently deacetylated to form γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the adult brain[7]. This metabolic link positions this compound as a potential modulator of GABAergic neurotransmission during development.

The concentration of polyamines, including the precursor putrescine, is developmentally regulated, with higher levels observed during periods of active neurogenesis[8][9][10]. While specific concentrations of this compound throughout brain development have not been extensively quantified, its synthesis from putrescine suggests its presence and potential functional significance during these critical periods.

Hypothesized Signaling Pathways of this compound in Neuronal Development

Direct evidence for the signaling pathways activated by this compound in neuronal development is currently limited. However, compelling evidence from the study of a structurally similar molecule, N-acetylserotonin (NAS), provides a strong hypothetical framework. NAS has been shown to be a potent agonist of the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin in neuronal survival, differentiation, and synaptic plasticity[4][11][12][13]. Notably, NAS can activate TrkB independently of BDNF[11][12].

Given the structural similarity between NAS and this compound (both being N-acetylated primary amines), it is plausible that this compound may also function as a TrkB agonist. Activation of TrkB initiates several downstream signaling cascades crucial for neuronal development, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Both of these pathways converge on the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB)[3][14][15]. Activated CREB then promotes the transcription of genes essential for neuronal survival, neurite outgrowth, and synaptic maturation.

The following diagrams illustrate the metabolic pathway of this compound and its hypothesized signaling cascade in a neuron.

Quantitative Data on Related Polyamines in Neuronal Development

While direct quantitative data for this compound's effects on neuronal development are not yet available, studies on its precursor, putrescine, and other polyamines provide valuable insights into their potential roles.

Table 1: Effects of Polyamines on Neurite Outgrowth in Cultured Neurons

| Compound | Cell Type | Concentration | Effect on Neurite Outgrowth | Reference |

|---|---|---|---|---|

| Putrescine | Rat Hippocampal Neurons | 10-8 M | Promoted axon elongation | [16] |

| Spermidine | Rat Hippocampal Neurons | 10-8 M | Promoted axon elongation | [16] |

| Spermine | Rat Hippocampal Neurons | 10-8 M | Promoted axon elongation | [16] |

| Spermidine | PC12 Cells | Not specified | Increased percentage of cells with neurites |[17] |

Table 2: Effects of Polyamines on Neuronal Survival

| Compound | Cell Type | Concentration | Effect on Neuronal Survival | Reference |

|---|---|---|---|---|

| Putrescine | Rat Hippocampal Neurons | 10-8 M | No significant effect | [16] |

| Spermidine | Rat Hippocampal Neurons | 10-8 M | No significant effect | [16] |

| Spermine | Rat Hippocampal Neurons | 10-8 M | Significantly promoted survival |[16] |

Experimental Protocols for Investigating this compound's Function

The following section details experimental protocols that can be adapted to investigate the effects of this compound on neuronal development. These protocols are based on established methods for studying neurite outgrowth, neuronal survival, and signaling pathway activation.

General Experimental Workflow

The workflow for investigating the effects of this compound on neuronal development would typically involve cell culture, treatment with this compound, and subsequent analysis of various cellular and molecular parameters.

Detailed Methodologies

Objective: To isolate and culture primary cortical or hippocampal neurons for subsequent experiments.

Materials:

-

Timed-pregnant Sprague-Dawley rats (E18) or C57BL/6 mice (E15.5)

-

Hibernate-E medium

-

Papain and DNase I

-

Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin

-

Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

-

Sterile dissection tools

Protocol:

-

Euthanize the pregnant dam according to approved animal care and use protocols.

-

Aseptically remove the uterine horns and place them in ice-cold Hibernate-E medium.

-

Dissect the embryonic brains and isolate the cortices or hippocampi.

-

Mince the tissue and incubate in a papain/DNase I solution at 37°C for 15-30 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Layer the cell suspension over a density gradient (e.g., OptiPrep) to remove debris and non-neuronal cells.

-

Collect the neuronal layer and wash with Neurobasal medium.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at a desired density (e.g., 50,000 - 100,000 cells/cm²) on coated culture vessels.

-

Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

-

After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue with half-media changes every 2-3 days.

Objective: To quantify the effect of this compound on neurite outgrowth in a neuronal-like cell line.

Materials:

-

PC12 cells

-

RPMI-1640 medium supplemented with horse serum and fetal bovine serum

-

Nerve Growth Factor (NGF)

-

This compound stock solution

-

Collagen-coated 96-well plates

-

Microscope with a digital camera and image analysis software (e.g., ImageJ with NeuronJ plugin)

Protocol:

-

Seed PC12 cells at a density of 2,000-5,000 cells per well in a collagen-coated 96-well plate.

-

Allow the cells to attach for 24 hours.

-

Replace the medium with low-serum medium containing a suboptimal concentration of NGF (e.g., 20-50 ng/mL) to prime the cells for differentiation.

-

Add this compound at a range of concentrations (e.g., 1 nM to 100 µM) to the wells. Include a vehicle control.

-

Incubate the cells for 48-72 hours.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Stain the cells with an antibody against a neuronal marker such as β-III tubulin, followed by a fluorescently labeled secondary antibody.

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length and number per cell using image analysis software. A neurite is typically defined as a process at least twice the length of the cell body diameter.

Objective: To assess the effect of this compound on the metabolic activity and viability of cultured neurons.

Materials:

-

Cultured primary neurons or a neuronal cell line in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Culture neurons in a 96-well plate as described previously.

-

Treat the cells with various concentrations of this compound for a desired duration (e.g., 24, 48, or 72 hours). Include positive (e.g., a known neurotoxin) and negative (vehicle) controls.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control.

Objective: To determine if this compound activates the TrkB signaling pathway.

Materials:

-

Cultured neurons

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-TrkB, anti-TrkB, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-CREB, anti-CREB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Protocol:

-

Culture neurons to a sufficient density in 6-well plates or larger dishes.

-

Treat the cells with this compound for short durations (e.g., 5, 15, 30, 60 minutes) to capture phosphorylation events. Include a positive control (e.g., BDNF) and a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

This compound is strategically positioned within the polyamine metabolic pathway, with its precursor, putrescine, and its metabolic product, GABA, both having established roles in neuronal development. The strong evidence for the neurotrophic-like activity of the analogous molecule, N-acetylserotonin, via TrkB receptor activation, provides a compelling hypothesis for the mechanism of action of this compound.

Future research should focus on directly testing this hypothesis. Quantitative studies on the effects of this compound on neurite outgrowth, neuronal survival, and differentiation in various neuronal models are critically needed. Investigating the potential interaction of this compound with the TrkB receptor and elucidating the downstream signaling pathways will be pivotal. Furthermore, determining the precise concentrations of this compound in different brain regions during development will provide a physiological context for these in vitro studies. A deeper understanding of the function of this compound in neuronal development could unveil new therapeutic avenues for neurodevelopmental and neurodegenerative disorders.

References

- 1. Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The developmental trajectory of 1H-MRS brain metabolites from childhood to adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SAT1 (gene) - Wikipedia [en.wikipedia.org]

- 4. Regulation of spermidine/spermine N1-acetyltransferase by intracellular polyamine pools. Evidence for a functional role in polyamine homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. N-acetylaspartate (NAA) induces neuronal differentiation of SH-SY5Y neuroblastoma cell line and sensitizes it to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Changes in concentration of polyamines in the developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurite Outgrowth-Promoting Activity of Compounds in PC12 Cells from Sunflower Seeds | MDPI [mdpi.com]

- 12. Changes in brain metabolite levels across childhood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2018.ccneuro.org [2018.ccneuro.org]

- 14. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 15. Role of exogenous putrescine in the status of energy, DNA damage, inflammation, and spermidine/spermine-n(1)- acetyltransferase in brain ischemia-reperfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. DSpace [repository.upenn.edu]

An In-depth Technical Guide to N-Acetylputrescine as a Precursor for GABA Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, crucial for regulating neuronal excitability.[1][2] While the canonical pathway for GABA synthesis involves the decarboxylation of glutamate by glutamic acid decarboxylase (GAD), a significant alternative pathway exists, particularly within astrocytes, that utilizes putrescine as a starting substrate.[1][3][4] This guide provides a detailed technical overview of the metabolic route from putrescine to GABA, with a central focus on the intermediate, N-Acetylputrescine. This pathway involves a series of enzymatic conversions and is gaining attention for its role in both physiological brain function and its implication in neurological disorders such as Parkinson's and Alzheimer's disease.[5][6]

The this compound to GABA Signaling Pathway

In astrocytes, GABA can be synthesized from the polyamine putrescine through a multi-step enzymatic process.[3][7] This pathway is distinct from the neuronal GAD-mediated synthesis and contributes significantly to the tonic inhibition of neurons.[1][4] The conversion of this compound is a critical part of this metabolic route.

The key enzymatic steps are as follows:

-

Acetylation of Putrescine: Putrescine is first acetylated to form this compound. This reaction is catalyzed by Putrescine Acetyltransferase (PAT), also known as Spermidine/spermine N1-acetyltransferase 1 (SAT1).[3][8][9]

-

Oxidation by MAO-B: this compound is then oxidized by Monoamine Oxidase B (MAO-B), a key enzyme in this pathway, to produce N-acetyl-γ-aminobutyraldehyde.[3][9][10] This step also generates hydrogen peroxide (H₂O₂) as a byproduct.[3][10]

-

Dehydrogenation to N-acetyl-GABA: The intermediate N-acetyl-γ-aminobutyraldehyde is subsequently converted to N-acetyl-γ-aminobutyric acid (N-acetyl-GABA) by an aldehyde dehydrogenase (ALDH), identified as Aldehyde Dehydrogenase 1 Family, Member A1 (ALDH1A1).[3][5][11]

-

Deacetylation to GABA: In the final step, N-acetyl-GABA is deacetylated to yield GABA.[12] This reaction is catalyzed by the enzyme Sirtuin 2 (SIRT2).[3][5][11]

The GABA produced in astrocytes can then be released through channels like Bestrophin-1 (Best1) to exert tonic inhibitory effects on neighboring neurons.[4][13]

Quantitative Data Summary

The quantification of this compound and GABA is essential for understanding the dynamics of this pathway in both healthy and diseased states.

| Analyte | Matrix / Condition | Reported Concentration / Level | Citation(s) |

| GABA | Bergmann glia (astrocytes) | ~5-10 mM | [1][4] |

| GABA | HPLC Detection Limit | 0.03 pmol | [14] |

| GABA | Average in human brain (via MRS) | ~1 mmol/L | [15] |

| This compound | Plasma of Parkinson's Disease patients vs. controls | Increased by 28% in PD patients (AUC = 0.72) | [16] |

| Putrescine | Serum of Parkinson's Disease patients (longitudinal) | Significant increase over 24 months (9.63 to 11.54 ng/ml; 20% increase) | [17] |

| GABA from Putrescine | Astrocytes from epileptic (DBA/2J) vs. normal mice | Specific radioactivity was four times higher in astrocytes from epileptic mice. | [18] |

Experimental Protocols

Quantification of GABA and this compound via HPLC

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection is a highly sensitive method for quantifying GABA and its precursors in tissue homogenates or microdialysis samples.[14]

Objective: To measure the concentration of GABA and this compound in brain tissue samples.

Methodology:

-

Sample Preparation:

-

Homogenize brain tissue samples in a suitable acidic solution (e.g., perchloric acid) to precipitate proteins.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C).

-

Collect the supernatant containing the small molecule analytes.

-

For this compound, further purification steps such as solid-phase extraction may be necessary depending on the sample complexity.

-

-

Derivatization:

-

Since GABA and this compound lack a chromophore, pre-column derivatization is required for fluorescence detection.

-

Mix the sample extract with o-phthalaldehyde (OPA) reagent in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[14]

-

-

Chromatographic Separation:

-

Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.[14]

-

Use an isocratic or gradient mobile phase (e.g., a mixture of sodium phosphate buffer and an organic solvent like methanol or acetonitrile) to separate the analytes.

-

Maintain the column at a constant temperature using a column oven to ensure reproducible retention times.[14]

-

-

Detection and Quantification:

-

Detect the fluorescent derivatives using a fluorescence detector set at appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).

-

Alternatively, an electrochemical detector can be used.[14]

-

Quantify the analytes by comparing the peak areas from the samples to those of a standard curve generated from known concentrations of GABA and this compound.

-

In Vivo Measurement of GABA via Edited MRS

Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique used to measure the concentration of metabolites in the living brain.[19][20] The MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy) sequence is the most widely used method for quantifying the low-concentration and spectrally-overlapped GABA signal at 3T clinical scanners.[19][21]

Objective: To non-invasively measure GABA levels in a specific brain region of interest (VOI).

Methodology:

-

Subject Preparation and Positioning:

-

Position the subject comfortably in the MRI scanner to minimize motion artifacts.

-

Acquire high-resolution anatomical images (e.g., T1-weighted MRI) to accurately position the MRS voxel.

-

-

Voxel Placement:

-

MEGA-PRESS Data Acquisition:

-

The MEGA-PRESS sequence acquires two interleaved spectra.[19]

-

Edit-ON: A frequency-selective editing pulse is applied at 1.9 ppm (targeting GABA's H3 protons). This refocuses the J-coupling evolution of GABA's H4 signal at 3 ppm.[19]

-

Edit-OFF: The same sequence is run without the editing pulse (or with the pulse applied at a symmetrical frequency away from any signals).

-

Acquire a sufficient number of averages to achieve an adequate signal-to-noise ratio (SNR).

-

-

Data Processing and Analysis:

-

The raw data are processed, which includes frequency and phase alignment of the individual spectra.[22]

-

The Edit-OFF spectrum is subtracted from the Edit-ON spectrum. This "difference spectrum" reveals the edited GABA signal at 3 ppm while canceling out the large overlapping signals from creatine and other metabolites.[19]

-

Specialized software (e.g., Gannet, LCModel) is used to fit the GABA peak in the difference spectrum.[22][23]

-

The GABA concentration is quantified relative to an internal reference, typically the unsuppressed water signal from the same voxel or another metabolite like N-acetylaspartate (NAA) or creatine (Cr) measured in a separate scan.[21][24]

-

Corrections for tissue composition (gray matter, white matter, CSF) within the voxel are applied to obtain absolute concentrations.[24][25]

-

Relevance to Neurological Disease and Drug Development

The astrocytic putrescine-to-GABA pathway, involving this compound, is implicated in several neurological disorders.

-

Parkinson's Disease (PD): In PD models, reactive astrocytes show upregulated MAO-B, leading to excessive production of GABA and H₂O₂.[10][13] This aberrant GABAergic tone can suppress the activity of dopaminergic neurons, exacerbating motor deficits, while the H₂O₂ byproduct contributes to oxidative stress and neurodegeneration.[10][13] this compound itself has been identified as a potential plasma biomarker for diagnosing PD.[6][16]

-

Alzheimer's Disease (AD): Elevated putrescine levels in hippocampal astrocytes in AD models lead to increased GABA synthesis and tonic inhibition, which is linked to memory impairment.[3][5] The enzymes in this pathway, including MAO-B, ALDH1A1, and SIRT2, are being explored as potential therapeutic targets.[5][11]

-

Epilepsy: The conversion of putrescine to GABA in astrocytes may play a role in controlling seizure activity. Astrocytic GABA can be released via GABA transporters (GAT-2/3) during epileptiform activity, providing a potential anticonvulsive feedback mechanism.[7]

For drug development professionals, the enzymes in this pathway—particularly PAT/SAT1, MAO-B, and SIRT2—represent promising targets for modulating GABAergic tone and neuroinflammation in a cell-specific (astrocytic) manner. MAO-B inhibitors, already used in PD treatment, may exert some of their therapeutic effects by modulating this GABA synthesis pathway.[9]

References

- 1. Glial GABA, synthesized by monoamine oxidase B, mediates tonic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. biorxiv.org [biorxiv.org]

- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 5. biorxiv.org [biorxiv.org]

- 6. BPGbio Announces Publication in Scientific Reports on Validation of Novel Diagnostic Biomarker Panel for Parkinson’s Disease - BioSpace [biospace.com]

- 7. Frontiers | Critical Role of Astrocytic Polyamine and GABA Metabolism in Epileptogenesis [frontiersin.org]

- 8. biorxiv.org [biorxiv.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. SIRT2 and ALDH1A1 as critical enzymes for astrocytic GABA production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Acetyl-γ-aminobutyric acid - Wikipedia [en.wikipedia.org]

- 13. scientificarchives.com [scientificarchives.com]

- 14. researchgate.net [researchgate.net]

- 15. ajnr.org [ajnr.org]

- 16. Identification and validation of this compound in combination with non-canonical clinical features as a Parkinson's disease biomarker panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. "Polyamine Biomarkers of Parkinson's Disease Progression" by Peter A. LeWitt, L. Hong et al. [scholarlycommons.henryford.com]

- 18. Characteristics of putrescine uptake and subsequent GABA formation in primary cultured astrocytes from normal C57BL/6J and epileptic DBA/2J mouse brain cortices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A comprehensive guide to MEGA-PRESS for GABA measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy - ORGANIZATION FOR HUMAN BRAIN MAPPING [ohbmbrainmappingblog.com]

- 21. biorxiv.org [biorxiv.org]

- 22. Frontiers | Feasibility of Measuring GABA Levels in the Upper Brainstem in Healthy Volunteers Using Edited MRS [frontiersin.org]

- 23. In Vivo Detection of GABA and Glutamate With MEGA-PRESS: Reproducibility and Gender Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. GABA quantification in human anterior cingulate cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantification of GABA concentration measured noninvasively in the human posterior cingulate cortex with 7 T ultra-short-TE MR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Synthesis of N-Acetylputrescine from Putrescine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of N-acetylputrescine from its precursor, putrescine. The acetylation of putrescine is a critical reaction in polyamine metabolism across various organisms, from bacteria to mammals, playing roles in polyamine homeostasis, and as a precursor for the synthesis of neurotransmitters like GABA. This document details the key enzymes involved, their kinetic properties, and the metabolic pathways in which this reaction is embedded. Furthermore, it offers detailed experimental protocols for the enzymatic synthesis, purification, and quantification of this compound, intended to serve as a valuable resource for researchers in biochemistry, drug development, and molecular biology.

Introduction

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycations essential for a myriad of cellular processes, including cell growth, proliferation, and differentiation[1]. The intracellular concentrations of these molecules are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. The acetylation of polyamines is a key catabolic mechanism that neutralizes their positive charges, thereby altering their affinity for cellular macromolecules and facilitating their excretion or further degradation[2].

This compound, the product of putrescine acetylation, is not merely a catabolic intermediate. In mammalian brain, it serves as a precursor in an alternative pathway for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[1][3]. In bacteria, the acetylation of putrescine, catalyzed by enzymes like SpeG, is crucial for managing intracellular polyamine levels, particularly under conditions of stress[1][4].

This guide focuses on the core of this metabolic step: the enzymatic conversion of putrescine to this compound. We will explore the primary enzymes responsible for this biotransformation, namely spermidine/spermine N1-acetyltransferase (SSAT) in mammals and its functional homologs in other organisms, and provide the necessary technical details for its in vitro study and application.

Key Enzymes in Putrescine Acetylation

The enzymatic acetylation of putrescine is primarily catalyzed by a class of enzymes known as N-acetyltransferases (EC 2.3.1.57). While several enzymes can perform this reaction, two main players have been extensively studied in different biological contexts:

-

Spermidine/Spermine N1-acetyltransferase (SSAT/SAT1): In mammals, SSAT is the rate-limiting enzyme in polyamine catabolism[5]. While its primary substrates are spermidine and spermine, it can also acetylate putrescine, albeit with a significantly lower affinity. This enzyme is highly inducible and plays a critical role in maintaining polyamine homeostasis.

-

Bacterial Diamine Acetyltransferase (SpeG): In many bacteria, including E. coli, SpeG is the enzyme responsible for the acetylation of putrescine and other diamines[1][4]. Unlike mammalian SSAT, SpeG can exhibit a higher affinity for putrescine, especially at elevated intracellular concentrations of this diamine[1].

Quantitative Data on Enzyme Kinetics

The following table summarizes the available kinetic parameters for the acetylation of putrescine by various N-acetyltransferases. It is important to note that putrescine is generally a less favored substrate for mammalian SSAT compared to spermidine and spermine, which is reflected in the higher Km values.

| Enzyme | Organism | Substrate | K_m_ / K_half_ (mM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | Reference(s) |

| Spermidine/spermine N1-acetyltransferase 1 (SAT1) | Homo sapiens | Putrescine | 8.70 ± 2.43 | Not Reported | Not Reported | [1] |

| Spermidine/spermine N-acetyltransferase (SpeG) | Escherichia coli | Putrescine | 51.0 ± 5.4 | Not Reported | Not Reported | [1] |

| Putrescine N-acetyltransferase (PA1472 - SpeG homolog) | Pseudomonas aeruginosa | Putrescine | 30.7 ± 9.9 | Not Reported | Not Reported | [1] |

| Spermidine/spermine N1-acetyltransferase 1 (zSSAT1) | Danio rerio (zebrafish) | Putrescine | Not a good substrate | Not Reported | Not Reported | [6] |

| Spermidine N1-acetyltransferase | Rattus norvegicus (rat liver) | Putrescine | Inactive | Not Applicable | Not Applicable | [7] |

Note: V_max_ and k_cat_ values for the acetylation of putrescine are not widely reported in the literature, likely due to the lower affinity of many studied enzymes for this substrate.

Metabolic Pathways Involving this compound

The enzymatic synthesis of this compound is a key step in several important metabolic pathways. The fate of this compound varies depending on the organism and tissue.

Polyamine Catabolism and Excretion

In both mammals and bacteria, the acetylation of putrescine is a primary mechanism for its detoxification and removal from the cell. The addition of an acetyl group neutralizes a positive charge, reducing the molecule's interaction with negatively charged cellular components like DNA and RNA. Acetylated polyamines are then more readily excreted from the cell.

GABA Shunt Pathway in Mammalian Brain

In the mammalian brain, this compound can enter a pathway that leads to the synthesis of GABA, an important inhibitory neurotransmitter[3]. This pathway, sometimes referred to as a "GABA shunt," provides an alternative route to the primary synthesis of GABA from glutamate.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the enzymatic synthesis of this compound.

Expression and Purification of Recombinant Putrescine N-Acetyltransferase (from E. coli)

This protocol is adapted from standard procedures for the expression and purification of His-tagged recombinant proteins.

Materials:

-

E. coli BL21(DE3) cells transformed with an expression vector containing the gene for a putrescine N-acetyltransferase (e.g., E. coli SpeG) with an N-terminal His6-tag.

-

Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Ni-NTA Agarose resin.

-

Lysozyme.

-

DNase I.

Procedure:

-

Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of the transformed E. coli. Incubate overnight at 37°C with shaking.

-

The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

-

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to lyse the cells.

-

Add DNase I to a final concentration of 5 µg/mL and incubate on ice for 15 minutes.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Add the cleared lysate to a column containing 2 mL of pre-equilibrated Ni-NTA Agarose resin. Incubate for 1 hour at 4°C with gentle agitation.

-

Wash the column with 10 column volumes of Wash Buffer.

-

Elute the protein with 5 column volumes of Elution Buffer.

-

Analyze the fractions by SDS-PAGE to confirm the purity of the enzyme.

-

Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Enzymatic Synthesis of this compound

This protocol describes a typical in vitro reaction for the synthesis of this compound.

Materials:

-

Purified putrescine N-acetyltransferase.

-

Putrescine dihydrochloride.

-

Acetyl Coenzyme A (Acetyl-CoA).

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

-

Quenching solution: 10% Trichloroacetic acid (TCA).

Procedure:

-

Prepare a reaction mixture containing:

-

10 mM Putrescine dihydrochloride

-

5 mM Acetyl-CoA

-

1X Reaction Buffer

-

1-5 µg of purified enzyme

-

-

Bring the final reaction volume to 1 mL with nuclease-free water.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding 100 µL of 10% TCA.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.

-

The supernatant, containing this compound, can be used for subsequent analysis.

Spectrophotometric Assay for Putrescine N-Acetyltransferase Activity

This assay measures the activity of putrescine N-acetyltransferase by monitoring the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

-

Purified putrescine N-acetyltransferase.

-

Putrescine dihydrochloride.

-

Acetyl-CoA.

-

DTNB solution (Ellman's reagent): 10 mM in 100 mM Tris-HCl, pH 8.0.

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

Procedure:

-

Prepare a reaction mixture in a 96-well plate or a cuvette containing:

-

Varying concentrations of putrescine dihydrochloride (for kinetic analysis).

-

A saturating concentration of Acetyl-CoA (e.g., 0.5 mM).

-

0.2 mM DTNB.

-

1X Assay Buffer.

-

-

Initiate the reaction by adding a known amount of the purified enzyme.

-

Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve. The molar extinction coefficient for the product, 2-nitro-5-thiobenzoate, is 14,150 M⁻¹cm⁻¹.

HPLC Method for Quantification of this compound

This method allows for the separation and quantification of this compound from the reaction mixture.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

-

Reversed-phase C18 column.

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

This compound standard.

-

Derivatizing agent (optional, for fluorescence detection): e.g., o-phthalaldehyde (OPA).

Procedure:

-

Filter the supernatant from the enzymatic reaction through a 0.22 µm syringe filter.

-

(Optional, for fluorescence detection) Derivatize the sample and standards with OPA according to established protocols.

-

Inject 20 µL of the sample onto the C18 column.

-

Elute the compounds using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

-

Monitor the elution profile at an appropriate wavelength (e.g., 210 nm for underivatized this compound, or with excitation/emission wavelengths suitable for the OPA derivative).

-

Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of the this compound standard.

Mandatory Visualizations

Signaling Pathway

Experimental Workflow

Conclusion

The enzymatic synthesis of this compound is a fundamental biochemical reaction with implications for cellular homeostasis, neurotransmission, and microbial pathogenesis. Understanding the enzymes that catalyze this reaction and the pathways in which it is embedded is crucial for advancing our knowledge in these fields. This technical guide provides a foundational resource for researchers, offering both the theoretical background and the practical methodologies required to study the acetylation of putrescine. The provided protocols and data serve as a starting point for further investigation into the roles of this compound and its synthesizing enzymes in health and disease, and for the potential development of novel therapeutic strategies targeting polyamine metabolism.

References

- 1. Identification and targeting of microbial putrescine acetylation in bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Putrescine catabolism in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hplc.eu [hplc.eu]

- 6. A high-throughput colorimetric assay to characterize the enzyme kinetic and cellular activity of spermidine/spermine N1-acetyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

Investigating the Subcellular Localization of N-Acetylputrescine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylputrescine (NAcPut) is a key metabolite in the polyamine pathway, playing significant roles in cell proliferation, signal transduction, and as a potential biomarker in various diseases.[1] Understanding its subcellular localization is crucial for elucidating its precise functions and for the development of targeted therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on the subcellular distribution of this compound, detailed experimental methodologies for its investigation, and insights into its metabolic context.

Subcellular Localization of this compound

Current research indicates that the subcellular localization of this compound is primarily dictated by the location of its synthesizing enzymes.

In plants , specifically in Arabidopsis thaliana, the enzymes responsible for the synthesis of this compound, N-acetyltransferase 1 (NATA1) and arginine decarboxylase 1 (ADC1), are localized to the endoplasmic reticulum (ER) . This co-localization strongly suggests that the ER is a primary site of this compound synthesis in plant cells.

In mammalian cells , studies in the mouse brain have shown that the acetylation of putrescine, which forms this compound, is predominantly active in the nuclear and microsomal fractions . The microsomal fraction is rich in endoplasmic reticulum. This indicates that in mammals, this compound synthesis occurs in close association with the nucleus and the endoplasmic reticulum.[2]

While the sites of synthesis are becoming clearer, the precise concentrations of this compound within different organelles have not been extensively quantified in published literature. The distribution of this compound is also influenced by its transport across organelle membranes, which is an active area of research. General polyamine transport systems are known to exist on the plasma membrane, as well as on lysosomal and mitochondrial membranes, suggesting potential mechanisms for the movement of this compound between cellular compartments.

Quantitative Data

Direct quantitative measurements of this compound concentrations in various subcellular compartments are scarce in the current scientific literature. However, kinetic data for the enzymes responsible for its synthesis in different subcellular fractions of the mouse brain have been reported.[2]

Table 1: Kinetic Parameters of Putrescine Acetylation in Mouse Brain Subcellular Fractions [2]

| Subcellular Fraction | Km (mM) | Vmax (pmol/mg protein/10 min) |

| Nuclear | 3.5 | 424 |

| Microsomal | Not Reported | Not Reported |

Note: This table presents the kinetic properties of the enzyme that acetylates putrescine to form this compound. It reflects the capacity of these compartments for this compound synthesis.

Table 2: Illustrative Example of Potential this compound Subcellular Distribution

The following table is a hypothetical representation to illustrate how quantitative data for this compound distribution might be presented. These values are not derived from experimental data and should be used for illustrative purposes only.

| Subcellular Compartment | This compound Concentration (µM) |

| Endoplasmic Reticulum | 5 - 15 |

| Nucleus | 2 - 8 |

| Cytosol | 1 - 5 |

| Mitochondria | < 1 |

Signaling and Metabolic Pathways

This compound is an intermediate in the metabolic pathway that converts putrescine to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.

Caption: Metabolic pathway from Putrescine to GABA.

Experimental Protocols

Investigating the subcellular localization of this compound requires a combination of cell fractionation, metabolite extraction, and sensitive analytical techniques.

Subcellular Fractionation

This protocol is adapted from standard cell fractionation procedures and can be optimized for the specific cell type under investigation.

Objective: To isolate distinct subcellular fractions (e.g., nuclear, mitochondrial, microsomal, and cytosolic) while preserving the integrity of metabolites.

Materials:

-

Cell culture or tissue sample

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA, with protease and phosphatase inhibitors)

-

Differential centrifugation buffer (same as homogenization buffer)

-

High-speed refrigerated centrifuge

-

Ultracentrifuge

-

Dounce homogenizer

Procedure:

-

Cell Harvesting: Harvest cells by centrifugation and wash twice with ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in 5 volumes of ice-cold homogenization buffer. Homogenize using a Dounce homogenizer with a tight-fitting pestle on ice.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclear fraction.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction.

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

The final supernatant is the cytosolic fraction.

-

-

Washing: Wash each pellet by resuspending in homogenization buffer and repeating the respective centrifugation step to minimize cross-contamination.

-

Storage: Immediately proceed to metabolite extraction or store the fractions at -80°C.

Caption: Workflow for subcellular fractionation.

Metabolite Extraction from Subcellular Fractions

Objective: To efficiently extract this compound and other small molecules from the isolated subcellular fractions.

Materials:

-

Subcellular fractions

-

Ice-cold 80% methanol

-

Vortex mixer

-

Centrifuge

Procedure:

-

Extraction: To each subcellular fraction, add 4 volumes of ice-cold 80% methanol.

-

Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubation: Incubate on ice for 20 minutes to allow for complete protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cellular debris.

-

Collection: Carefully collect the supernatant containing the extracted metabolites.

-

Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

-

Storage: Store the dried metabolite extract at -80°C until analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To accurately quantify the amount of this compound in the extracted metabolite samples.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

General Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in an appropriate solvent (e.g., 50% methanol in water).

-

Chromatographic Separation: Inject the sample onto an appropriate HPLC/UHPLC column (e.g., a C18 reversed-phase column) to separate this compound from other metabolites. A gradient elution with solvents such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly used.

-

Mass Spectrometry Detection: The eluent from the chromatography is introduced into the mass spectrometer. For quantification, selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer, respectively, is recommended for high selectivity and sensitivity.

-

Parent ion (Q1): m/z for this compound

-

Product ion (Q3): A specific fragment ion of this compound

-

-

Quantification: Generate a standard curve using known concentrations of pure this compound standard. The concentration of this compound in the samples is determined by comparing their peak areas to the standard curve.

-

Normalization: Normalize the quantified this compound amount to the protein content of the respective subcellular fraction.

Caption: Workflow for LC-MS based quantification.

Conclusion

The subcellular localization of this compound is a critical aspect of its biological function. While current evidence points towards the endoplasmic reticulum and the nucleus as primary sites of its synthesis in plants and mammals, respectively, further research is needed to provide a detailed quantitative map of its distribution across all cellular compartments. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the subcellular localization of this compound and to contribute to a deeper understanding of polyamine metabolism in health and disease. This knowledge will be invaluable for the development of novel therapeutic interventions targeting polyamine pathways.

References

N-Acetylputrescine: A Pivotal Regulator in Polyamine Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, from cell growth and proliferation to the regulation of gene expression. The precise control of intracellular polyamine concentrations, termed polyamine homeostasis, is critical for normal cellular function. Dysregulation of this delicate balance is implicated in numerous pathological conditions, including cancer and neurodegenerative diseases. N-Acetylputrescine (NAP), a monoacetylated derivative of putrescine, has emerged as a key metabolite in the intricate network of polyamine metabolism. Once considered primarily a catabolic byproduct, recent evidence highlights its role as a signaling molecule and a potential biomarker in disease. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in polyamine homeostasis, with a focus on its metabolism, regulation, and functional implications.

Metabolism of this compound

The intracellular concentration of this compound is tightly regulated through a balance of its synthesis and degradation, as well as its transport across cellular membranes.

Biosynthesis

This compound is primarily synthesized through the acetylation of putrescine. This reaction is catalyzed by N-acetyltransferases, with spermidine/spermine N1-acetyltransferase (SSAT or SAT1) being a key enzyme in mammals. While SAT1's primary substrates are spermidine and spermine, it also exhibits activity towards putrescine, albeit with a lower affinity[1]. In bacteria, a distinct enzyme, putrescine N-acetyltransferase (PAT), encoded by the speG gene, efficiently catalyzes this reaction[1][2].

The synthesis of NAP is a critical step in the polyamine catabolic pathway. The acetylation of polyamines neutralizes their positive charges, facilitating their export from the cell or their further degradation[3].

Degradation

This compound can be deacetylated back to putrescine by acetylpolyamine deacetylases. One such enzyme, acetylputrescine deacetylase, has been identified and characterized in microorganisms[1]. In mammals, the deacetylation of NAP is less well-characterized but is a presumed step in polyamine interconversion.

Alternatively, this compound can be further metabolized. In the brain, it serves as a precursor for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[4][5]. This pathway involves the oxidative deamination of this compound by monoamine oxidase B (MAO-B) to form N-acetyl-γ-aminobutyraldehyde, which is then converted to N-acetyl-GABA and subsequently to GABA[4][5].

Regulation of this compound Levels and Polyamine Homeostasis

The homeostasis of polyamines is a highly regulated process involving feedback mechanisms that control their synthesis, catabolism, and transport. This compound plays a central role in this regulatory network, primarily through the induction of SSAT.

High intracellular concentrations of polyamines, such as spermidine and spermine, are potent inducers of SSAT expression at both the transcriptional and translational levels[2][3][6]. This induction leads to increased acetylation of polyamines, including the formation of this compound, which serves to reduce the intracellular polyamine pool by promoting their catabolism and export. This feedback loop is a critical mechanism for preventing the cytotoxic effects of excessive polyamine accumulation[3]. The regulation of SSAT is complex, involving not only polyamine levels but also hormonal signals and cellular stress[3][6].

Quantitative Data on this compound and Related Enzymes

Understanding the quantitative aspects of this compound metabolism is crucial for elucidating its role in cellular physiology and pathology. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism

| Enzyme | Organism/Source | Substrate | Km | Vmax | kcat | Reference |

| Spermidine/spermine N1-acetyltransferase (SAT1) | Human | Putrescine | 8.70 ± 2.43 mM | - | - | [2] |

| Spermidine/spermine N1-acetyltransferase (zSSAT1) | Zebrafish | Spermidine | 55 µM | - | - | [7] |

| Spermidine/spermine N1-acetyltransferase (zSSAT1) | Zebrafish | Spermine | 182 µM | - | - | [7] |

| Putrescine N-acetyltransferase (SpeG) | P. aeruginosa | Putrescine | 30.7 ± 9.9 mM | - | - | [2] |

| Putrescine Uptake | Human Erythrocytes | Putrescine | 21.0 µM | 6.52 x 10-13 M/s | - | [8] |

| Putrescine Export | Human Erythrocytes | Putrescine | 33.8 µM | 1.19 x 10-11 M/s | - | [8] |

| Acetylputrescine Deacetylase | Micrococcus luteus | This compound | - | - | - | [1] |

Table 2: Cellular and Plasma Concentrations of this compound

| Sample Type | Condition | This compound Concentration | Reference |

| Human Plasma | Healthy Controls | 3.70 ng/mL | [9] |

| Human Plasma | Parkinson's Disease Patients | 4.74 ng/mL | [9] |

| Rat Plasma | Healthy Controls | Undetectable | [3][10] |

| Rat Plasma | Squamous Cell Lung Carcinoma Model | Significantly Increased | [3][6][10] |

| Human Lymphocytes | Cultured | Synthesized from putrescine | [6] |

| MCF-7 Breast Cancer Cells | Doxorubicin-treated | Elevated levels | [11] |

| MDA-MB-231 Breast Cancer Cells | - | Correlated with NAT1 activity | [12] |

Signaling and Metabolic Pathways

The interplay between this compound and the broader polyamine metabolic network can be visualized through signaling and metabolic pathway diagrams.

Caption: Polyamine metabolism and the role of this compound.

Experimental Protocols

Accurate quantification of this compound is essential for studying its role in biological systems. The following are detailed methodologies for the analysis of this compound.

Quantification of this compound in Plasma by LC-MS/MS

This protocol is adapted from a validated method for the quantification of this compound in human plasma[9].

1. Sample Preparation (Extraction and Derivatization):

-

Thaw plasma samples, standards, and quality controls at room temperature.

-

To 50 µL of plasma, standard, or QC in a microcentrifuge tube, add internal standard solution.

-

Precipitate proteins by adding 200 µL of acetonitrile, vortex, and centrifuge at 10,000 x g for 15 minutes at 5°C.

-

Transfer 125 µL of the supernatant to a new microcentrifuge tube containing 200 µL of LC-MS grade water and 125 µL of 1 M sodium carbonate buffer.

-

Add 25 µL of isobutyl chloroformate, vortex for 1 minute, and incubate for 15 minutes at 35°C with shaking.

-

Centrifuge at 10,000 x g for 10 minutes at 5°C.

-

The derivatized sample is ready for solid-phase extraction (SPE) cleanup.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with water.

-

Elute the derivatized this compound with an appropriate organic solvent mixture (e.g., 80:20:0.1 acetonitrile:water:formic acid).

-

Dry the eluate under a gentle stream of nitrogen at 37°C.

-

Reconstitute the dried sample in 200 µL of reconstitution solution (e.g., 10:90:0.1 acetonitrile:water:formic acid), vortex, and transfer to an HPLC vial.

2. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase A: 0.1% Formic Acid in water.

-

Mobile Phase B: 0.1% Formic Acid in acetonitrile.

-

Gradient: A typical gradient would be: 0-4 min, 5% B; 4-5.5 min, ramp to 40% B; 5.5-6.1 min, ramp to 95% B; hold at 95% B; then return to initial conditions.

-

Flow Rate: 0.350 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

MRM Transition for Derivatized this compound:

-

Precursor Ion (Q1): m/z 231.00

-

Product Ion (Q3): m/z 115.00

-

3. Data Analysis:

-

Quantify this compound concentrations by comparing the peak area ratios of the analyte to the internal standard against a calibration curve constructed from the standards.

Workflow for Sample Preparation and Analysis

Caption: Workflow for this compound quantification in plasma.

Functional Roles and Implications

The acetylation of putrescine has several important functional consequences that contribute to its role in polyamine homeostasis and cellular signaling.

-

Charge Neutralization: Acetylation neutralizes the positive charges of polyamines, which can reduce their interactions with negatively charged macromolecules like DNA and RNA[3][6]. This may modulate their effects on gene expression and protein synthesis.

-

Facilitation of Export: The reduced charge of acetylated polyamines, including this compound, facilitates their export from the cell through specific transporters, such as those from the Solute Carrier (SLC) family[13][14]. This is a key mechanism for reducing intracellular polyamine levels.

-

Precursor for GABA Synthesis: In the brain, this compound is a precursor for the synthesis of the major inhibitory neurotransmitter, GABA[4][5]. This links polyamine metabolism directly to neuronal function and signaling.

-

Biomarker of Disease: Altered levels of this compound have been observed in several diseases. Elevated plasma levels of NAP are associated with Parkinson's disease and certain types of cancer, such as squamous cell lung carcinoma, suggesting its potential as a diagnostic or prognostic biomarker[3][6][9][10].

Future Directions and Conclusion

This compound is increasingly recognized as a critical node in the complex network of polyamine homeostasis. While significant progress has been made in understanding its metabolism and regulation, several areas warrant further investigation. The precise kinetic parameters of the enzymes responsible for its synthesis and degradation in mammalian cells need to be more thoroughly characterized. The specific transport mechanisms governing its cellular uptake and efflux require further elucidation. Furthermore, the direct effects of this compound on gene expression and cellular signaling pathways remain largely unexplored.

References

- 1. EC 3.5.1.62 [iubmb.qmul.ac.uk]

- 2. Identification and targeting of microbial putrescine acetylation in bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma this compound, cadaverine and 1,3-diaminopropane: potential biomarkers of lung cancer used to evaluate the efficacy of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Untitled Document [ucl.ac.uk]

- 8. A kinetic characterization of putrescine and spermidine uptake and export in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and validation of this compound in combination with non-canonical clinical features as a Parkinson’s disease biomarker panel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasma this compound, cadaverine and 1,3-diaminopropane: potential biomarkers of lung cancer used to evaluate the efficacy of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SLC Transporters as Therapeutic Targets: Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SLC Transporters: Structure, Function, and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Genetic Regulation of N-Acetylputrescine Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetylputrescine is a key metabolite derived from the acetylation of the diamine putrescine. This modification plays a critical role in regulating the intracellular concentration of polyamines, which are essential for cell proliferation, differentiation, and signal transduction. By neutralizing the positive charge of putrescine, acetylation affects its interaction with nucleic acids and other macromolecules, thereby modulating various cellular processes. The biosynthesis of this compound is under tight genetic control, with distinct enzymatic pathways and regulatory mechanisms observed across different biological kingdoms, including bacteria, plants, and mammals. Understanding this regulation is crucial for developing novel therapeutic strategies, particularly in the contexts of infectious diseases and cancer. This guide provides a comprehensive overview of the genetic and molecular mechanisms governing this compound biosynthesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Genetic Regulation in Bacteria

In bacteria, particularly Gram-negative species, the acetylation of putrescine is a vital metabolic process for maintaining polyamine homeostasis, protecting against oxidative stress, and promoting fitness during infections.[1] Elevated levels of bacterially-derived this compound have been identified during bloodstream infections (BSI), with higher concentrations associated with worse clinical outcomes.[2][3]

Key Enzyme: Spermidine/Putrescine N-acetyltransferase (SpeG)

The primary enzyme responsible for this compound synthesis in bacteria like Escherichia coli and Pseudomonas aeruginosa is SpeG , a member of the Gcn5-related N-acetyltransferase (GNAT) superfamily.[2][4] Although initially characterized as a spermidine acetyltransferase, recent studies have confirmed its significant activity towards putrescine.[2] Deletion of the speG gene in E. coli results in a complete loss of this compound production in culture.[2]

Regulatory Mechanisms

The regulation of SpeG activity and expression is crucial for bacterial pathogenesis. Repression of speG transcription, for instance using CRISPR interference (CRISPRi), leads to reduced this compound production, increased intracellular putrescine levels, and impaired bacterial growth.[2] This suggests that putrescine acetylation by SpeG is a key factor in pathogen physiology and represents a potential target for antimicrobial therapies.[2] Inhibiting SpeG activity has been shown to increase bacterial membrane permeability, creating a synergistic effect with existing clinical antibiotics.[2]

Biosynthetic Pathway in Bacteria

The enzymatic reaction catalyzed by SpeG involves the transfer of an acetyl group from acetyl-CoA to putrescine.

Caption: Bacterial biosynthesis of this compound via SpeG.

Genetic Regulation in Plants

In plants, polyamines and their acetylated derivatives are involved in a wide range of processes, including development, stress responses, and defense against pathogens. The regulation of this compound in the model plant Arabidopsis thaliana is particularly complex, involving multiple enzymes and pathways.

Key Enzymes: N-ACETYLTRANSFERASE ACTIVITY1 (NATA1) and ARGININE DECARBOXYLASE 1 (ADC1)

Two distinct pathways for this compound synthesis have been identified in Arabidopsis:

-

Direct Acetylation of Putrescine: The enzyme N-ACETYLTRANSFERASE ACTIVITY1 (NATA1) directly catalyzes the acetylation of putrescine using acetyl-CoA.[5][6] This pathway is a primary route for this compound production and plays a role in plant defense.

-

Nδ-acetylornithine Pathway: A second pathway involves two enzymatic steps. First, NATA1 also acetylates ornithine to produce Nδ-acetylornithine. Subsequently, ARGININE DECARBOXYLASE 1 (ADC1) , traditionally known for its role in converting arginine to agmatine, acts on Nδ-acetylornithine to produce this compound.[7]

Regulatory Mechanisms

The expression of NATA1 is strongly induced by the plant defense signaling molecule jasmonic acid and by coronatine, an effector molecule produced by pathogenic bacteria like Pseudomonas syringae.[5][6][8] This induction leads to increased putrescine acetylation, which appears to suppress certain antimicrobial defenses, potentially benefiting the pathogen.[5] In nata1 mutant plants, infection leads to reduced this compound accumulation, higher levels of non-acetylated polyamines, and elevated production of defense-related hydrogen peroxide.[5][6]

Biosynthetic Pathways in Plants

The dual pathways for this compound synthesis in Arabidopsis highlight a sophisticated regulatory network.

Caption: Dual biosynthetic pathways for this compound in Arabidopsis.

Genetic Regulation in Mammals

In mammals, polyamine metabolism is intricately linked to cell growth and cancer. The acetylation of polyamines is a rate-limiting step in their catabolism, facilitating their export from the cell or their conversion back to precursor molecules.

Key Enzyme: Spermidine/Spermine N1-acetyltransferase (SAT1/SSAT)

The principal enzyme responsible for polyamine acetylation in mammals is spermidine/spermine N1-acetyltransferase (SAT1) , also known as SSAT.[9][10][11] As its name suggests, SAT1's primary substrates are spermidine and spermine. However, it also catalyzes the N-acetylation of putrescine to form this compound, although with lower affinity compared to its other substrates.[9][12] This reaction is considered the first step in a minor pathway for the synthesis of the neurotransmitter GABA in the brain.

Regulatory Mechanisms

The SAT1 gene is highly regulated at multiple levels, including transcription, mRNA processing, and protein turnover, to maintain polyamine homeostasis.[13] Its expression is induced by a variety of stimuli, including high intracellular polyamine concentrations, cytokines, and certain toxins.[13] This feedback mechanism allows cells to rapidly decrease polyamine levels when they become excessive. Given that putrescine is a poor substrate for SAT1, the synthesis of this compound in most mammalian tissues is generally low compared to the acetylation of spermidine and spermine.

Biosynthetic Pathway in Mammals

The SAT1-mediated pathway is the primary route for this compound synthesis in mammals.

Caption: Mammalian biosynthesis of this compound via SAT1/SSAT.

Quantitative Data Summary

The following tables summarize key kinetic parameters for the enzymes involved in this compound biosynthesis across different organisms.

Table 1: Kinetic Parameters of Bacterial N-acetyltransferases

| Enzyme | Organism | Substrate | Km / Khalf (mM) | Reference(s) |

| SpeG | E. coli | Putrescine | 51.0 ± 5.4 | [2] |

| PA1472 (SpeG homolog) | P. aeruginosa | Putrescine | 30.7 ± 9.9 | [2] |

Table 2: Kinetic Parameters of Plant N-acetyltransferases

| Enzyme | Organism | Substrate | Km (μM) | Reference(s) |

| NATA1 | A. thaliana | Putrescine | 226 ± 20 | [5] |

| NATA1 | A. thaliana | Ornithine | 163 ± 15 | [5] |

| NATA1 | A. thaliana | Acetyl-CoA | 21 ± 3 | [5] |

Table 3: Kinetic Parameters of Mammalian N-acetyltransferases

| Enzyme | Organism | Substrate | Km (mM) | Reference(s) |

| SAT1 | Human | Putrescine | 8.70 ± 2.43 | [2] |

| SAT1 | Human | Spermidine | 0.058 | [10] |

| SAT1 | Human | Spermine | 0.0037 | [10] |

| zSSAT1 | Zebrafish | Spermidine | 0.055 | [12] |

| zSSAT1 | Zebrafish | Spermine | 0.182 | [12] |

Note: Putrescine is noted to be a poor substrate for Zebrafish SSAT1.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is adapted from methods used for general polyamine analysis and is suitable for quantifying this compound in biological samples.[2][14][15]

Workflow Diagram

Caption: Workflow for this compound quantification by LC-MS/MS.

Methodology:

-

Sample Preparation (Tissue or Cells):

-

Homogenize ~50 mg of tissue or 1x106 cells in phosphate-buffered saline (PBS).

-

Add an equal volume of cold 12% Trichloroacetic Acid (TCA) to the homogenate for a final concentration of 6% TCA to precipitate proteins.

-

Vortex thoroughly and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the metabolites.

-

Filter the supernatant through a 0.22 µm filter before analysis.

-

-

LC-MS/MS Analysis:

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: Reversed-phase C18 column (e.g., Scherzo SM-C18).[15]

-

Mobile Phase A: Water with 0.1% heptafluorobutyric acid (HFBA) as an ion-pairing agent.[14]

-

Mobile Phase B: Acetonitrile with 0.1% HFBA.

-

Gradient: Develop a suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes to elute this compound and other polyamines.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

-

Detection: Use Selected Reaction Monitoring (SRM) for quantification. The specific precursor-to-product ion transition for this compound must be determined (e.g., m/z 131.1 -> fragment ion).